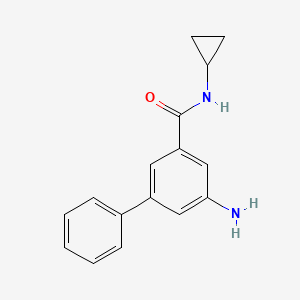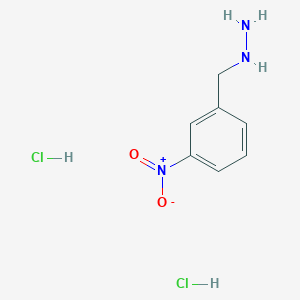
(3-Nitrobenzyl)hydrazine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Nitrobenzyl)hydrazine dihydrochloride is a chemical compound with the molecular formula C7H9N3O2.2ClH. It is a derivative of benzylhydrazine, where a nitro group is attached to the benzene ring at the 3-position. This compound is typically used in scientific research and various industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-Nitrobenzyl)hydrazine dihydrochloride generally involves the nitration of benzylhydrazine. The reaction typically requires a nitration agent, such as nitric acid, and a suitable solvent under controlled temperature conditions to ensure the selective introduction of the nitro group at the 3-position of the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactions with stringent control over reaction parameters to achieve high yield and purity. The process may also include purification steps such as recrystallization to obtain the final product in its dihydrochloride form.
Análisis De Reacciones Químicas
Types of Reactions: (3-Nitrobenzyl)hydrazine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Substitution reactions may involve halogenating agents or other electrophilic reagents.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of nitrobenzaldehyde or nitrobenzoic acid.
Reduction: Reduction reactions can produce (3-Aminobenzyl)hydrazine dihydrochloride.
Substitution: Substitution reactions can result in various halogenated derivatives of the compound.
Aplicaciones Científicas De Investigación
(3-Nitrobenzyl)hydrazine dihydrochloride is widely used in scientific research due to its unique chemical properties. It is employed in the synthesis of various pharmaceuticals, agrochemicals, and organic intermediates. The compound is also used in the study of chemical reactions and mechanisms, as well as in the development of new materials and technologies.
Mecanismo De Acción
The mechanism by which (3-Nitrobenzyl)hydrazine dihydrochloride exerts its effects depends on the specific application. In pharmaceutical research, the compound may act as a precursor or intermediate in the synthesis of active pharmaceutical ingredients (APIs). The molecular targets and pathways involved can vary, but the compound's reactivity and functional groups play a crucial role in its biological activity.
Comparación Con Compuestos Similares
(3-Nitrobenzyl)hydrazine dihydrochloride is similar to other benzylhydrazine derivatives, such as (2-Nitrobenzyl)hydrazine dihydrochloride and (4-Nitrobenzyl)hydrazine dihydrochloride. its unique position of the nitro group on the benzene ring at the 3-position distinguishes it from these compounds. The differences in the position of the nitro group can lead to variations in reactivity and biological activity.
Conclusion
This compound is a versatile compound with significant applications in scientific research and industry. Its unique chemical properties and reactivity make it a valuable tool in the synthesis of various chemicals and pharmaceuticals. Understanding its preparation methods, chemical reactions, and applications can help researchers and industry professionals harness its full potential.
Propiedades
IUPAC Name |
(3-nitrophenyl)methylhydrazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2.2ClH/c8-9-5-6-2-1-3-7(4-6)10(11)12;;/h1-4,9H,5,8H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKNGGGANUFLQGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CNN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


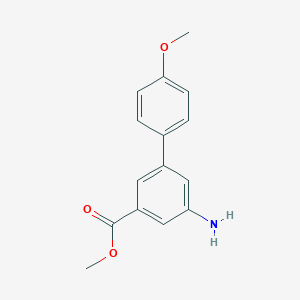
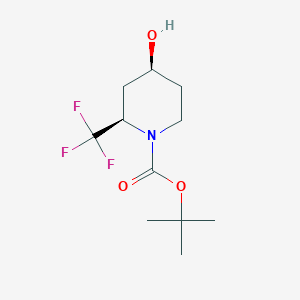




![2-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)pyrrolidin-3-yl)-6-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B8125957.png)
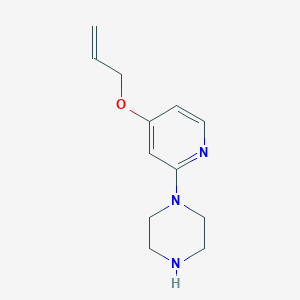

![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-trifluoromethoxy-benzoic acid ethyl ester](/img/structure/B8125994.png)

